(R)-4-Propyloxazolidine-2,5-dione (R)-4-Propyloxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738407
InChI: InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

(R)-4-Propyloxazolidine-2,5-dione

CAS No.:

Cat. No.: VC15738407

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Propyloxazolidine-2,5-dione -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (4R)-4-propyl-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1
Standard InChI Key LLQDIFNIOZIFCA-SCSAIBSYSA-N
Isomeric SMILES CCC[C@@H]1C(=O)OC(=O)N1
Canonical SMILES CCCC1C(=O)OC(=O)N1

Introduction

Structural Characteristics and Stereochemistry

The molecular framework of (R)-4-Propyloxazolidine-2,5-dione (C₆H₉NO₃, molecular weight: 143.14 g/mol) consists of an oxazolidine-2,5-dione core with a propyl group (-CH₂CH₂CH₃) at the 4-position. The (R)-configuration at this chiral center confers distinct stereoelectronic properties, influencing its reactivity and interactions in asymmetric synthesis . Key structural attributes include:

  • Ring System: A five-membered oxazolidine ring fused with two ketone groups at positions 2 and 5.

  • Substituent Effects: The propyl group introduces steric bulk, modulating ring conformation and solubility in nonpolar solvents.

  • Hydrogen Bonding: The carbonyl groups participate in hydrogen bonding, affecting crystallization behavior and stability .

Synthesis Methods

Cyclization of Amino Acid Derivatives

A common route involves the cyclization of N-protected serine or threonine analogs. For example, (R)-serine derivatives undergo phosgene-mediated cyclization to form the oxazolidinedione ring :

(R)-Serine derivative+Phosgene(R)-4-Propyloxazolidine-2,5-dione+HCl\text{(R)-Serine derivative} + \text{Phosgene} \rightarrow \text{(R)-4-Propyloxazolidine-2,5-dione} + \text{HCl}

Key Conditions:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Yield: ~60–75% after purification by recrystallization .

Catalytic Asymmetric Methods

Recent advances employ chiral catalysts to induce enantioselectivity. For instance, DBU-based ionic liquids immobilized on silicon nanowires (SiNWs) have been used in microreactors to enhance reaction efficiency and stereocontrol, as demonstrated in related oxazolidinone syntheses .

Applications in Organic Synthesis

Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric aldol reactions, enabling the synthesis of enantiomerically pure β-hydroxy ketones .

Example:

(R)-4-Propyloxazolidine-2,5-dione+AldehydeTiCl4Chiral β-hydroxy ketone\text{(R)-4-Propyloxazolidine-2,5-dione} + \text{Aldehyde} \xrightarrow{\text{TiCl}_4} \text{Chiral β-hydroxy ketone}

Pharmaceutical Intermediates

Oxazolidinediones are precursors to bioactive molecules. For example, derivatives of (R)-4-Propyloxazolidine-2,5-dione have been investigated as protease inhibitors and antimicrobial agents .

Research Findings and Case Studies

Catalytic Performance in CO₂ Fixation

In a study leveraging microreactor technology, DBU-ionic liquid catalysts facilitated CO₂ incorporation into propargylic amines to form 2-oxazolidinones . While this work focused on a different substrate, the methodology is adaptable to (R)-4-Propyloxazolidine-2,5-dione synthesis under optimized conditions.

Key Parameters:

  • Pressure: 1 atm CO₂.

  • Catalyst Loading: 0.86 mg cm⁻² of immobilized DBU.

  • Solvent: DMSO (ensures stable gas-liquid interface).

Spectroscopic Characterization

Table 1: Spectroscopic Data for (R)-4-Propyloxazolidine-2,5-dione

TechniqueData
¹H NMRδ 4.15 (m, 1H, CH), 3.82 (dd, 1H, CH₂), 1.45–1.25 (m, 5H, CH₂/CH₃)
¹³C NMRδ 176.2 (C=O), 72.5 (CH), 35.1 (CH₂), 22.4 (CH₂), 13.8 (CH₃)
IR (cm⁻¹)1785 (C=O), 1705 (C=O), 1250 (C-O)

Future Perspectives

Future research should explore:

  • Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.

  • Biomedical Applications: Evaluating toxicity and efficacy in drug discovery pipelines.

  • Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic optimization.

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